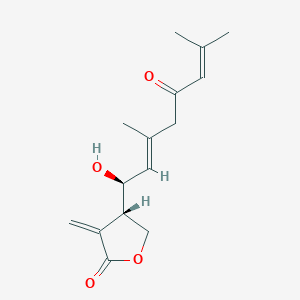
Hydroxyanthecotulide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyanthecotulide is a natural product found in Anthemis auriculata with data available.
Aplicaciones Científicas De Investigación
Antiparasitic Properties
- Trypanocidal Activity : Hydroxyanthecotulide has demonstrated significant trypanocidal activity against T. cruzi. Studies show that it effectively inhibits the growth of both the replicative epimastigote and the infective trypomastigote forms of the parasite. The compound's mechanism involves inducing oxidative stress within the parasite, leading to programmed cell death .
- Leishmanicidal Effects : In addition to its activity against T. cruzi, this compound exhibits leishmanicidal effects. It has been shown to be effective against Leishmania braziliensis, with studies reporting IC50 values that indicate strong potency compared to conventional treatments .
- Antimalarial Potential : Recent research has identified this compound's potential against malaria-causing parasites. It inhibits key enzymes involved in fatty acid synthesis in Plasmodium falciparum, which is crucial for the parasite's survival .
Case Studies
Several studies have documented the effectiveness of this compound in various experimental settings:
- In Vitro Studies : Laboratory studies have shown that this compound significantly reduces parasite viability in cultured cells infected with T. cruzi and Leishmania species. For instance, one study reported an IC50 value of 2.0 µM against amastigotes of L. braziliensis, indicating strong anti-leishmanial activity .
- In Vivo Efficacy : Animal models have been utilized to assess the therapeutic potential of this compound. In murine models infected with T. cruzi, treatment with this compound resulted in reduced parasitemia and improved survival rates compared to untreated controls .
Safety and Toxicity
While this compound shows promising therapeutic potential, safety assessments are crucial for its development as a drug:
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(4S)-4-[(1S,2E)-1-hydroxy-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C15H20O4/c1-9(2)5-12(16)6-10(3)7-14(17)13-8-19-15(18)11(13)4/h5,7,13-14,17H,4,6,8H2,1-3H3/b10-7+/t13-,14+/m1/s1 |
Clave InChI |
FQUMNEMBNIZUPZ-OSTYMCCRSA-N |
SMILES |
CC(=CC(=O)CC(=CC(C1COC(=O)C1=C)O)C)C |
SMILES isomérico |
CC(=CC(=O)C/C(=C/[C@@H]([C@@H]1COC(=O)C1=C)O)/C)C |
SMILES canónico |
CC(=CC(=O)CC(=CC(C1COC(=O)C1=C)O)C)C |
Sinónimos |
(+)-4-((E)-1-hydroxy-3,7-dimethyl-5-oxo-octa-2,6-dienyl)-3-methylenedihydrofuran-2-one 4-hydroxyanthecotulide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















